molecular formula C11H9F3N2O B12040767 2-[3-(Trifluoromethyl)phenyl]imidazole-5-methanol

2-[3-(Trifluoromethyl)phenyl]imidazole-5-methanol

Cat. No.: B12040767
M. Wt: 242.20 g/mol
InChI Key: MRDDTEMXEDQQLD-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)phenyl]imidazole-5-methanol is a fluorinated imidazole derivative characterized by a trifluoromethyl (-CF₃) group at the 3-position of the phenyl ring and a hydroxymethyl (-CH₂OH) substituent at the 5-position of the imidazole core. This compound is of interest in medicinal chemistry due to the trifluoromethyl group's electron-withdrawing and lipophilic properties, which enhance metabolic stability and membrane permeability .

Properties

Molecular Formula

C11H9F3N2O

Molecular Weight

242.20 g/mol

IUPAC Name

[2-[3-(trifluoromethyl)phenyl]-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C11H9F3N2O/c12-11(13,14)8-3-1-2-7(4-8)10-15-5-9(6-17)16-10/h1-5,17H,6H2,(H,15,16)

InChI Key

MRDDTEMXEDQQLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(N2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Trifluoromethyl)phenyl]imidazole-5-methanol typically involves the condensation of a 1,2-diketone or α-aminoketone with trifluoroacetaldehyde hemiacetal. This reaction forms the desired 3,4-disubstituted-2-(trifluoromethyl)imidazoles . The reaction conditions are generally mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound often involve multi-component reactions. For example, a protocol using α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst has been reported to yield highly substituted imidazole derivatives in excellent yields . These methods are designed to be efficient and scalable, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Trifluoromethyl)phenyl]imidazole-5-methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazole compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The primary mechanism of action for 2-[3-(Trifluoromethyl)phenyl]imidazole-5-methanol involves the inhibition of nitric oxide synthase. This enzyme is responsible for the production of nitric oxide, a signaling molecule involved in various physiological processes. By inhibiting this enzyme, the compound can modulate nitric oxide levels, potentially reducing symptoms of depression and stress . The molecular targets and pathways involved include the nitric oxide signaling pathway and related stress-response mechanisms.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs and their distinguishing features are summarized below:

Compound Name (CAS) Substituents on Imidazole/Phenyl Rings Key Functional Groups Physicochemical Notes
2-[3-(Trifluoromethyl)phenyl]imidazole-5-methanol -CF₃ at phenyl 3-position; -CH₂OH at imidazole 5 Trifluoromethyl, hydroxymethyl High lipophilicity due to -CF₃; polar -CH₂OH enhances solubility
5-methyl-2-phenyl-1H-imidazole-4-methanol (13682-32-1) -CH₃ at imidazole 5; phenyl at imidazole 2 Methyl, hydroxymethyl Reduced electronegativity vs. -CF₃; lower metabolic stability
2-[3-Fluoro-5-(trifluoromethyl)phenyl]imidazole-5-methanol (1547914-79-3) -F and -CF₃ at phenyl 3,5; -CH₂OH at imidazole 5 Fluoro, trifluoromethyl Enhanced electronegativity; potential improved target binding
2-butyl-4-chloro-1-(p-(o-1H-tetrazol-5-ylphenyl)benzyl)imidazole-5-methanol (Losartan analog) -Butyl, -Cl, tetrazole-linked benzyl Chloro, tetrazole Tetrazole enhances angiotensin II receptor affinity; antihypertensive use
Key Observations:
  • Trifluoromethyl vs. Methyl : The -CF₃ group in the target compound increases lipophilicity and resistance to oxidative metabolism compared to methyl-substituted analogs like 13682-32-1 .
  • Fluorine Substitution : The addition of fluorine at the phenyl 5-position (1547914-79-3) introduces steric and electronic effects that may alter binding kinetics in enzyme targets .
  • Tetrazole Modifications : Losartan-related analogs (e.g., ) demonstrate how heterocyclic appendages (tetrazole) can drastically shift pharmacological activity toward specific therapeutic applications .

Stability and Reactivity

  • The -CF₃ group in the target compound improves metabolic stability by resisting cytochrome P450-mediated oxidation, a limitation in methyl- or hydroxy-substituted analogs .
  • Hydroxymethyl (-CH₂OH) groups increase water solubility but may introduce susceptibility to esterification or oxidation under acidic conditions .

Biological Activity

2-[3-(Trifluoromethyl)phenyl]imidazole-5-methanol is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis, and its interactions with various biological targets, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by:

  • Trifluoromethyl group : Enhances lipophilicity and biological activity.
  • Imidazole ring : A common motif in pharmacologically active compounds.
  • Hydroxymethyl group at the 5-position : Provides additional reactivity.

This unique combination of functional groups contributes to its potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the imidazole ring through cyclization reactions.
  • Introduction of the trifluoromethyl group using reagents like trifluoromethylsilane.
  • Hydroxymethylation at the 5-position, often achieved through formylation followed by reduction.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:

1. Anticancer Activity

Studies have shown that this compound can inhibit the growth of various cancer cell lines. For example:

  • Cervical Cancer (SISO) : Exhibited IC50 values ranging from 2.38 to 3.77 μM, indicating potent antiproliferative effects .
  • Bladder Cancer (RT-112) : Similar IC50 values were observed, suggesting a broad spectrum of activity against different cancer types.

2. Enzyme Inhibition

The compound has been found to interact with several enzymes, which may be crucial for its therapeutic effects:

  • Inhibition of enzymes involved in cancer metabolism and proliferation.
  • Potential modulation of pathways related to apoptosis and cell cycle regulation.

Interaction Studies

Interaction studies reveal that this compound can bind to various biological targets, enhancing its pharmacological profile:

  • Enzymatic Targets : The compound shows affinity for enzymes that play roles in metabolic pathways, which can lead to altered pharmacokinetics and dynamics.
  • Cellular Mechanisms : It may induce apoptosis in cancer cells, as evidenced by increased early and late apoptotic cell populations upon treatment .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

Compound NameStructureKey Differences
1-[2-(Trifluoromethyl)phenyl]imidazoleLacks hydroxymethyl groupSimpler structure without methanol functionality
2-Methoxy-N-(4-(N-(2-(trifluoromethyl)phenyl)sulfamoyl)phenyl)acetamideContains additional functional groupsMore complex with different biological activity
2-[3,5-Bis(trifluoromethyl)phenyl]imidazole-4-methanolContains two trifluoromethyl groupsEnhanced lipophilicity but different position of methanol group

This table illustrates how the presence of both trifluoromethyl and hydroxymethyl groups in our compound enhances its reactivity and biological activity compared to others.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • In vitro studies on human cancer cell lines demonstrated significant cytotoxicity and inhibition of proliferation.
  • Mechanistic studies indicated that the compound induces apoptosis through intrinsic pathways, activating caspases and leading to cell death.

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